molecular formula C12H25NO B13215468 2-[(4-Ethylcyclohexyl)amino]butan-1-ol

2-[(4-Ethylcyclohexyl)amino]butan-1-ol

Cat. No.: B13215468
M. Wt: 199.33 g/mol
InChI Key: BWCOCVYNWMHCME-UHFFFAOYSA-N
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Description

2-[(4-Ethylcyclohexyl)amino]butan-1-ol is an organic compound with the molecular formula C12H25NO It is a derivative of butanol and features a cyclohexyl group substituted with an ethyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethylcyclohexyl)amino]butan-1-ol typically involves the reaction of 4-ethylcyclohexylamine with butanal. The reaction proceeds through a nucleophilic addition mechanism where the amino group of 4-ethylcyclohexylamine attacks the carbonyl carbon of butanal, followed by reduction to form the final product. The reaction is usually carried out under mild conditions with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethylcyclohexyl)amino]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[(4-Ethylcyclohexyl)amino]butanone.

    Reduction: Formation of 2-[(4-Ethylcyclohexyl)amino]butane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-[(4-Ethylcyclohexyl)amino]butan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Ethylcyclohexyl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methylcyclohexyl)amino]butan-1-ol
  • 2-[(4-Propylcyclohexyl)amino]butan-1-ol
  • 2-[(4-Isopropylcyclohexyl)amino]butan-1-ol

Uniqueness

2-[(4-Ethylcyclohexyl)amino]butan-1-ol is unique due to the presence of the ethyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall properties compared to similar compounds.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

2-[(4-ethylcyclohexyl)amino]butan-1-ol

InChI

InChI=1S/C12H25NO/c1-3-10-5-7-12(8-6-10)13-11(4-2)9-14/h10-14H,3-9H2,1-2H3

InChI Key

BWCOCVYNWMHCME-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)NC(CC)CO

Origin of Product

United States

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